A Strategic Guide to the Preclinical Safety and Toxicity Assessment of 4-Benzodioxol-5-YL-piperazine-1-carboxamidine
A Strategic Guide to the Preclinical Safety and Toxicity Assessment of 4-Benzodioxol-5-YL-piperazine-1-carboxamidine
A Strategic Guide to the Preclinical Safety and Toxicity Assessment of 4-Benzo[1][2]dioxol-5-YL-piperazine-1-carboxamidine
Abstract: This technical guide provides a comprehensive framework for evaluating the safety and toxicity profile of the novel chemical entity, 4-Benzo[1][2]dioxol-5-YL-piperazine-1-carboxamidine. In the absence of a specific, publicly available Safety Data Sheet (SDS) and extensive toxicological data for this compound, this document synthesizes information from structurally related analogues—namely piperazine and benzodioxole derivatives—to construct a predicted safety profile. We present a tiered, risk-based, non-clinical safety evaluation strategy aligned with international regulatory guidelines, such as those from the International Council for Harmonisation (ICH). This guide is intended for researchers, toxicologists, and drug development professionals, offering detailed experimental protocols for foundational in vitro assays and a logical workflow for subsequent in vivo studies. Our objective is to provide a scientifically rigorous and ethically sound roadmap for characterizing the potential risks of this and similar novel compounds, ensuring a data-driven approach to early-stage drug development.
Introduction and Compound Profile
The compound 4-Benzo[1][2]dioxol-5-YL-piperazine-1-carboxamidine is a synthetic molecule featuring two key pharmacophores: a piperazine ring and a benzodioxole moiety. The piperazine scaffold is prevalent in a wide array of pharmaceuticals and psychoactive substances, known for its diverse biological effects.[3][4] The benzodioxole group, commonly found in natural products and synthetic compounds, can significantly influence a molecule's metabolic fate and biological activity.[5]
Given the novelty of this specific combination, a robust and systematic evaluation of its safety and toxicity is a prerequisite for any further development. This guide outlines a proactive strategy for identifying potential hazards and establishing a comprehensive toxicological profile, thereby de-risking its progression as a potential therapeutic candidate.
Chemical Identity:
-
IUPAC Name: 4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboximidamide
-
Key Structural Features: Piperazine core, Benzodioxole (methylenedioxyphenyl) group, Carboxamidine (guanidine) functional group.
-
Related CAS Number: 46998-31-6 (Sulfate salt)[6]
The initial step in any safety assessment is hazard identification. While a specific Safety Data Sheet (SDS) for this exact molecule is not available, we can extrapolate potential hazards and handling precautions from the known profiles of its core components.
Extrapolated Hazard Identification and Precautionary Handling
The following table summarizes predicted hazards and recommended handling procedures based on general safety information for piperazine and benzodioxole-containing compounds.[7][8][9][10][11] This information should be considered provisional and used to establish conservative safety margins in a laboratory setting until compound-specific data is generated.
| Hazard Category | Predicted Hazard and Justification | Recommended Handling & PPE | First Aid Measures |
| Acute Toxicity (Oral) | Harmful if swallowed. [10][11] Both piperazine and some benzodioxole compounds exhibit oral toxicity. The carboxamidine group may also contribute to this profile. | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[12] |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns. [9][12] Piperazine is known to be corrosive and can cause severe skin burns. | Wear protective gloves, protective clothing, and face protection. Handle in a well-ventilated area. | IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water/shower. If irritation occurs, get medical advice.[12] |
| Eye Damage/Irritation | Causes serious eye damage. [9] Piperazine is a severe eye irritant. | Wear eye protection (safety goggles or face shield). Ensure eyewash stations are accessible. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[12] |
| Sensitization | May cause an allergic skin reaction or asthma symptoms if inhaled. [8][9] Piperazine is a known skin and respiratory sensitizer. | Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation. Wear respiratory protection if dust generation is unavoidable. | IF INHALED: Remove person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a POISON CENTER or doctor.[12] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. [7][8] Some piperazine compounds have shown evidence of reproductive toxicity. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. | Seek medical advice if exposed or concerned. |
| Environmental Hazard | Potentially toxic to aquatic life. [11] Many aromatic and heterocyclic compounds are harmful to aquatic organisms. | Avoid release to the environment. Dispose of contents/container to an approved waste disposal plant. | N/A |
Predicted Toxicological Profile
A compound's toxicological profile is a function of its structure. By analyzing the constituent moieties, we can anticipate potential biological interactions and adverse effects.
Piperazine Moiety-Associated Effects
The piperazine core is a well-known "privileged scaffold" in medicinal chemistry but is also associated with distinct toxicities.[3]
-
Central Nervous System (CNS) Effects: Many piperazine derivatives exhibit psychoactive properties by modulating neurotransmitter systems, particularly serotonin and dopamine receptors. This can lead to stimulant or hallucinogenic effects, and a potential for abuse has been noted for some analogues.[13][14] Therefore, a thorough evaluation of CNS-related adverse effects is warranted.
-
Sensitization: As noted in the hazard table, piperazine is a potent skin and respiratory sensitizer.[7][9] This hypersensitivity risk must be managed carefully during handling and considered in any formulation development.
-
Reproductive Toxicity: There is experimental evidence suggesting that some piperazine compounds may impair fertility or cause developmental harm.[7]
Benzodioxole Moiety-Associated Effects
The 1,3-benzodioxole group is known to undergo complex metabolism that can lead to toxicity.
-
Metabolic Interactions: Benzodioxole compounds are well-documented inhibitors of cytochrome P450 (CYP450) enzymes.[15] This can lead to significant drug-drug interactions, altering the metabolism and clearance of other compounds. The metabolism of the benzodioxole ring itself can also produce reactive intermediates.
-
Genotoxicity and Carcinogenicity: Certain benzodioxole-containing natural products, such as safrole, are known to be metabolized into genotoxic and carcinogenic agents.[5][15] This precedent necessitates a rigorous assessment of the mutagenic potential of 4-Benzo[1][2]dioxol-5-YL-piperazine-1-carboxamidine.
A Proposed Non-Clinical Safety Evaluation Strategy
A tiered, systematic approach is essential for efficiently and ethically evaluating the safety of a new chemical entity. This strategy, aligned with ICH M3(R2) guidelines, prioritizes in vitro methods before proceeding to more complex in vivo studies.[16][17]
Caption: Proposed tiered workflow for non-clinical safety assessment.
Tier 1: Foundational In Vitro Toxicity Screening
This initial phase aims to identify major liabilities using cell-based and cell-free assays. These studies are crucial for early go/no-go decisions.[18]
| Assay | Purpose & Rationale | Endpoint(s) |
| Cytotoxicity | To determine the concentration at which the compound causes cell death. This provides a baseline measure of potency and helps in dose selection for subsequent assays. | IC₅₀ (50% inhibitory concentration) from assays like MTT (metabolic activity) or LDH (membrane integrity).[4][19] |
| Genotoxicity | To assess the potential for the compound to cause DNA mutations. Given the benzodioxole moiety, this is a critical screen. | Revertant colony count in a bacterial reverse mutation assay (Ames test).[1] |
| Cardiovascular Safety | To evaluate inhibition of the hERG potassium channel, a key indicator of risk for drug-induced QT prolongation and potentially fatal arrhythmias.[2][20] | IC₅₀ for hERG channel current inhibition, typically measured via automated patch-clamp. |
| Metabolic Stability | To assess the compound's potential to inhibit major CYP450 enzymes, predicting the risk of drug-drug interactions. | IC₅₀ values against a panel of key CYP450 isoforms (e.g., 3A4, 2D6, 2C9). |
Tier 2: In Vivo Acute Toxicity Assessment
If the in vitro profile is acceptable, a single-dose study in animals is conducted to understand systemic toxicity.
-
Study Design: Acute Oral Toxicity study following the Acute Toxic Class Method (OECD Guideline 423).[21][22] This method uses a stepwise procedure with a minimal number of animals (typically rodents) to classify the substance into a GHS toxicity category and identify signs of toxicity and potential target organs.[13]
Detailed Experimental Protocols
To ensure scientific integrity, all protocols must be robust and self-validating. Below are detailed, standard methodologies for key Tier 1 assays.
Protocol: In Vitro Cytotoxicity via MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of viability.[14] NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[19]
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Plating: Seed a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well). Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.[14]
-
Compound Preparation: Prepare a 2X concentrated stock of 4-Benzo[1][2]dioxol-5-YL-piperazine-1-carboxamidine in appropriate cell culture medium. Perform serial dilutions to create a range of test concentrations.
-
Cell Treatment: Carefully remove the existing medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include wells for vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Reagent Addition: Following incubation, add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.[23] Incubate the plate for another 2-4 hours until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well.[23] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Genotoxicity via Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[24] It uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (His-). The test measures the ability of the compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium (His+).[1]
Step-by-Step Methodology:
-
Strain Preparation: Grow overnight cultures of the required S. typhimurium strains (e.g., TA98, TA100, TA102 to detect different types of mutations) at 37°C.[1]
-
Metabolic Activation (S9 Mix): The test should be performed both with and without a metabolic activation system (S9 fraction from rat liver homogenate). This mimics mammalian metabolism and can convert a non-mutagenic compound into a mutagenic metabolite.[3]
-
Plate Incorporation Method: a. To 2 mL of molten top agar (kept at 45°C), add: 100 µL of the bacterial culture, 100 µL of the test compound at a specific concentration (or a control), and 500 µL of S9 mix or a buffer (for the non-activation condition).[1] b. Controls must include a negative (vehicle) control and a positive control (a known mutagen for each strain, such as 4-nitroquinoline-N-oxide without S9, and 2-aminoanthracene with S9). c. Vortex the mixture gently and pour it evenly onto a minimal glucose agar plate (the bottom agar).
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate them at 37°C for 48-72 hours.[1]
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count. The compound is considered mutagenic if it gives a positive result in one or more strains.
References
-
Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
OECD Test Guideline 423. (2001, December 17). National Toxicology Program. [Link]
-
Bridges, J. W., & Fennell, T. R. (1981). The relationship between the metabolism and toxicity of benzodioxole compounds. Advances in Experimental Medicine and Biology, 136(Pt B), 881–893. [Link]
-
OECD Guideline For Acute oral toxicity (TG 423). (n.d.). Slideshare. [Link]
-
OECD Acute Oral Toxicity Guidelines. (n.d.). Scribd. [Link]
-
LDH Cytotoxicity Assay. (n.d.). Bio-protocol. [Link]
-
Acute oral toxicity – OECD 423 test (Method by acute toxicity class). (n.d.). YesWeLab. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]
-
OECD Test Guideline 401 - Acute Oral Toxicity. (1987, February 24). National Toxicology Program. [Link]
-
LDH cytotoxicity assay. (2024, December 11). Protocols.io. [Link]
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online. [Link]
-
Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (2025, September 25). Benchling. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PLOS ONE. [Link]
-
Ames Mutagenicity Testing. (n.d.). CPT Labs. [Link]
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PMC. [Link]
-
hERG Assay. (n.d.). Slideshare. [Link]
-
Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. (2022). Springer Protocols. [Link]
-
The Ames Test. (n.d.). University of California, Davis. [Link]
-
ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. (n.d.). European Medicines Agency (EMA). [Link]
-
hERG Safety Assay. (n.d.). Evotec. [Link]
-
Non-Clinical Safety Assessment for New Drugs. (2025, May 7). ZeClinics CRO. [Link]
-
What are the ICH guidelines for non-clinical pharmacology studies?. (2025, May 27). Patsnap Synapse. [Link]
-
Non-clinical safety studies in advance of a phase 1 trial. (n.d.). GARDP Revive. [Link]
-
M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (2019, October 17). FDA. [Link]
-
Piperazine: Key Safety & Patient Guidance. (2025, September 23). Drugs.com. [Link]
-
New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. (n.d.). PMC. [Link]
-
N-(Benzo[d][1][2]dioxol-5-ylmethyl)-4-(benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide. (n.d.). Lead Sciences. [Link]
-
RIFM fragrance ingredient safety assessment, 1,3-Benzodioxole-5-propanol, α-methyl-, 5-acetate, CAS Registry Number 68844-96-2. (n.d.). ScienceDirect. [Link]
-
1,3-Benzodioxole. (n.d.). PubChem. [Link]
-
N-(Benzo[d][1][2]dioxol-5-ylmethyl)-7-(4-(2-(pyridin-2-yl)ethyl)piperazin-1-yl)benzofuran-2-carboxamide. (n.d.). PubChem. [Link]
-
4-(4-(1,3-Benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl)benzamide. (n.d.). PubChem. [Link]
-
(E)-5-(Benzo[d][1][2]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one. (n.d.). NIST WebBook. [Link]
Sources
- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. bio-protocol.org [bio-protocol.org]
- 5. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 46998-31-6|4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carboximidamide sulfate|BLD Pharm [bldpharm.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. 1,3-Benzodioxole | C7H6O2 | CID 9229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. mmbio.byu.edu [mmbio.byu.edu]
- 13. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 14. clyte.tech [clyte.tech]
- 15. The relationship between the metabolism and toxicity of benzodioxole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. fda.gov [fda.gov]
- 18. Non-clinical safety studies in advance of a phase 1 trial – REVIVE [revive.gardp.org]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. evotec.com [evotec.com]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. Acute oral toxicity – OECD 423 test (Method by acute toxicity class) [yeswelab.fr]
- 23. static.igem.wiki [static.igem.wiki]
- 24. microbiologyinfo.com [microbiologyinfo.com]
